molecular formula C17H14FNO3S B2728385 2-(2-fluorophenoxy)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide CAS No. 2034488-34-9

2-(2-fluorophenoxy)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide

Cat. No.: B2728385
CAS No.: 2034488-34-9
M. Wt: 331.36
InChI Key: OZRDWVJAMOAQSL-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes the following steps:

    Formation of the fluorophenoxy intermediate: This step involves the reaction of 2-fluorophenol with an appropriate acylating agent under basic conditions to form the 2-fluorophenoxy intermediate.

    Synthesis of the thiophen-2-yl furan intermediate: This intermediate is synthesized by coupling thiophene-2-carboxaldehyde with furan-2-boronic acid using a palladium-catalyzed Suzuki coupling reaction.

    Formation of the final compound: The final step involves the reaction of the 2-fluorophenoxy intermediate with the thiophen-2-yl furan intermediate in the presence of a suitable amide coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(2-fluorophenoxy)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals due to its unique structure and biological activity.

    Materials Science: Use in the synthesis of novel materials with specific electronic or optical properties.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenoxy)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide
  • 2-(2-bromophenoxy)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide
  • 2-(2-methylphenoxy)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide

Uniqueness

2-(2-fluorophenoxy)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound in various research applications.

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[(5-thiophen-2-ylfuran-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO3S/c18-13-4-1-2-5-14(13)21-11-17(20)19-10-12-7-8-15(22-12)16-6-3-9-23-16/h1-9H,10-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZRDWVJAMOAQSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NCC2=CC=C(O2)C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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